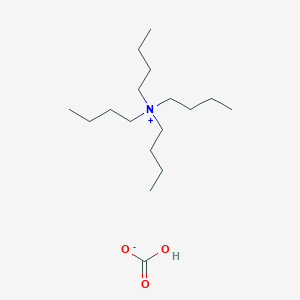

hydrogen carbonate;tetrabutylazanium

Description

The exact mass of the compound Tetrabutylammonium hydrogen carbonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality hydrogen carbonate;tetrabutylazanium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about hydrogen carbonate;tetrabutylazanium including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

hydrogen carbonate;tetrabutylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.CH2O3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3)4/h5-16H2,1-4H3;(H2,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKVLOZLUWWLDFP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C(=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H37NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001014793 | |

| Record name | Hydrogen carbonate;tetrabutylazanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001014793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17351-62-1 | |

| Record name | Tetrabutylammonium bicarbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17351-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, carbonic acid (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017351621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, carbonic acid (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrogen carbonate;tetrabutylazanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001014793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tetrabutylammonium hydrogencarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrabutylammonium bicarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of Tetrabutylammonium Hydrogen Carbonate

Introduction

Tetrabutylammonium hydrogen carbonate (TBAHCO₃), also known as tetrabutylammonium bicarbonate, is a quaternary ammonium salt that has emerged as a uniquely versatile reagent in modern chemistry. Comprising a bulky, lipophilic tetrabutylammonium cation and a hydrophilic hydrogen carbonate (bicarbonate) anion, its amphiphilic nature underpins its utility in a vast array of applications, from facilitating complex organic syntheses to its critical role in the production of radiopharmaceuticals for PET imaging.[1] This guide provides an in-depth exploration of the core chemical properties, synthesis, reactivity, and key applications of TBAHCO₃, offering researchers, scientists, and drug development professionals a comprehensive technical resource grounded in field-proven insights.

Physicochemical Properties

The distinct behavior of tetrabutylammonium hydrogen carbonate in various media is a direct consequence of its ionic structure, which pairs a large, nonpolar cation with a small, polar anion.

Core Chemical Identity

The fundamental properties of TBAHCO₃ are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| CAS Number | 17351-62-1 | [2][3] |

| Molecular Formula | C₁₇H₃₇NO₃ | [2][4] |

| Molecular Weight | 303.49 g/mol | [2][4][5] |

| Appearance | Solid; often used as a colorless to pale yellow liquid solution[1] | |

| pH (0.075M solution) | 8 - 10 | [1][6] |

| Purity | Typically ≥95% | [2] |

Chemical Structure

The structure consists of a central nitrogen atom quaternized with four butyl chains, forming a sterically hindered and charge-diffuse cation. This cation pairs ionically with the hydrogen carbonate anion.

Solubility Profile

The solubility of TBAHCO₃ is a key determinant of its function.

-

Aqueous Solubility : The compound is soluble in water, where the hydrogen carbonate anion imparts a basic pH of 8-10 for a 0.075M solution.[1][6] This alkalinity is due to the equilibrium between hydrogen carbonate, carbonic acid, and carbonate in water. Its solubility in aqueous media shows a significant positive correlation with temperature.[1]

-

Organic Solubility : The four butyl chains on the cation create a nonpolar, lipophilic exterior, which enhances solubility in many organic solvents.[1] It demonstrates good solubility in polar aprotic solvents such as acetonitrile and dichloromethane, making it an ideal reagent for reactions involving nonpolar substrates.[1]

Synthesis, Stability, and Handling

Standard Synthesis Protocol

The preparation of TBAHCO₃ is most commonly and efficiently achieved through the neutralization of tetrabutylammonium hydroxide (TBAH) with carbon dioxide.[7] This method is favored due to its simplicity and the high purity of the final product, with water being the only significant byproduct.[7]

Experimental Protocol: Synthesis of TBAHCO₃ from TBAH

-

Preparation : Prepare a solution of tetrabutylammonium hydroxide in either water or methanol.

-

Gas Introduction : Bubble carbon dioxide gas through the stirred TBAH solution at a controlled rate at room temperature. The CO₂ dissolves to form carbonic acid in situ.

-

Reaction : The in situ generated carbonic acid rapidly neutralizes the tetrabutylammonium hydroxide. The reaction is typically complete within minutes.[1]

-

Monitoring : The reaction can be monitored by pH titration, ceasing CO₂ introduction once the pH has stabilized in the 8-9 range.

-

Solvent Removal : If a solid product is desired, the solvent can be removed under reduced pressure.

Causality : This protocol is effective because it leverages a simple acid-base reaction. Using gaseous CO₂ as the acid source ensures no contaminating counter-ions are introduced, which is a significant advantage over using other acids.

Key Applications in Research and Development

Radiopharmaceutical Synthesis for PET Imaging

TBAHCO₃ is a cornerstone reagent in the synthesis of fluorine-18 ([¹⁸F]) labeled radiotracers for Positron Emission Tomography (PET). Its most prominent use is in the production of [¹⁸F]fluorodeoxyglucose ([¹⁸F]FDG). [8][9] Role : It serves as an efficient eluent to release cyclotron-produced [¹⁸F]fluoride, which is trapped on an anion exchange cartridge (e.g., QMA). [7] Workflow: [¹⁸F]Fluoride Elution using TBAHCO₃

-

Trapping : Aqueous [¹⁸F]fluoride from the cyclotron target is passed through an anion exchange cartridge, where the [¹⁸F]F⁻ is captured.

-

Elution : A solution of TBAHCO₃ in acetonitrile/water is passed through the cartridge.

-

Displacement : The bicarbonate anion (HCO₃⁻) has a high affinity for the exchange resin and effectively displaces the trapped [¹⁸F]fluoride. [7]4. Complex Formation : The eluted [¹⁸F]fluoride immediately forms a soluble and reactive ion pair with the tetrabutylammonium cation, [TBA⁺][¹⁸F⁻].

-

Azeotropic Drying : The water is removed via azeotropic distillation with acetonitrile, leaving the anhydrous [TBA⁺][¹⁸F⁻] complex ready for the subsequent nucleophilic substitution reaction.

Causality : TBAHCO₃ is preferred for this process because the bicarbonate anion is a strong enough eluent to displace fluoride but is also volatile. During the subsequent heating and drying steps, it decomposes into CO₂ and water, which are easily removed, preventing interference with the sensitive labeling reaction.

Sources

- 1. Buy hydrogen carbonate;tetrabutylazanium | 17351-62-1 [smolecule.com]

- 2. Tetrabutylammonium hydrogen carbonate | CAS#:17351-62-1 | Chemsrc [chemsrc.com]

- 3. aksci.com [aksci.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. CAS 17351-62-1 | Tetrabutylammonium hydrogencarbonate - Synblock [synblock.com]

- 6. crude.abx.de [crude.abx.de]

- 7. benchchem.com [benchchem.com]

- 8. crude.abx.de [crude.abx.de]

- 9. nextsds.com [nextsds.com]

A Mechanistic Exploration of Tetrabutylammonium Hydrogen Carbonate in Phase Transfer Catalysis: A Technical Guide for Drug Development Professionals

Abstract

Phase Transfer Catalysis (PTC) represents a cornerstone technology in modern organic synthesis, enabling reactions between reagents located in separate, immiscible phases. This guide provides a deep dive into the mechanistic principles governing a particularly versatile and mild phase transfer catalyst: Tetrabutylammonium Hydrogen Carbonate (TBAHC). Unlike conventional quaternary ammonium halides, TBAHC offers a unique dual functionality, acting as both a phase shuttle and an in-situ mild base. We will dissect its catalytic cycle, explore the causality behind its efficacy, and provide field-proven protocols relevant to pharmaceutical development. This document is structured to serve as a technical resource for researchers, chemists, and drug development professionals seeking to leverage this efficient catalytic system for cleaner, more effective syntheses.

The Fundamental Challenge: Reactivity Across Immiscible Phases

In industrial and laboratory synthesis, a frequent challenge arises when one reactant is soluble in an organic solvent and the co-reactant, often an inorganic salt, is soluble only in water.[1] Under these biphasic conditions, the reaction is confined to the limited interfacial area between the two liquids, leading to impractically slow reaction rates. Historically, this issue was circumvented by using expensive, polar aprotic solvents that could co-solubilize both species. However, this approach introduces complexities in solvent removal and raises environmental concerns.[2]

Phase Transfer Catalysis offers an elegant solution. A PTC agent, typically a quaternary 'onium' salt, facilitates the reaction by transporting a reactant from one phase (commonly the aqueous) into the other (organic), where the reaction can proceed homogeneously at a significantly accelerated rate.[3][4][5]

Tetrabutylammonium Hydrogen Carbonate (TBAHC): A Catalyst of Unique Merit

Among the family of quaternary ammonium salts, tetrabutylammonium (TBA) derivatives are widely used due to their excellent solubility in common organic solvents.[3] TBAHC (C₁₇H₃₇NO₃) distinguishes itself through the properties of its counter-ion, the hydrogen carbonate (bicarbonate) anion.[][7]

Structural Attributes and Dual Functionality

The efficacy of TBAHC is rooted in its amphiphilic structure:

-

Tetrabutylammonium (TBA⁺) Cation: This bulky, lipophilic cation, with its four butyl chains, is readily soluble in nonpolar organic solvents.[5] It acts as the "shuttle," encapsulating an anionic species and pulling it across the phase boundary.

-

Hydrogen Carbonate (HCO₃⁻) Anion: This anion imparts a dual functionality. It can act as a mild base to deprotonate acidic organic substrates or be exchanged for another nucleophile.[][8] This basicity is often advantageous in reactions sensitive to harsh conditions, preventing degradation of starting materials and products.[8]

The Advantage of In-Situ Generation

A significant practical advantage of TBAHC is its convenient and safe preparation immediately before use. It is most commonly generated by bubbling carbon dioxide (CO₂) gas through an aqueous solution of Tetrabutylammonium Hydroxide (TBAOH).[7][8]

Reaction: (n-Bu)₄N⁺OH⁻ (aq) + CO₂ (g) → (n-Bu)₄N⁺HCO₃⁻ (aq)

This protocol is highly efficient and avoids the need to handle the more corrosive TBAOH in its concentrated form during the primary organic reaction.[8]

The Core Catalytic Mechanism

The mechanism of TBAHC in a biphasic system is best described by the Starks' extraction mechanism, a well-established model for PTC.[9] The process is a regenerative cycle where the catalyst is not consumed.

The cycle involves two primary pathways depending on the role of the bicarbonate anion:

Pathway A: Bicarbonate as the Active Base (e.g., in Alkylation of a C-H, N-H, or O-H acid)

-

In-situ Base Transport: The TBA⁺ cation pairs with the HCO₃⁻ anion at the aqueous-organic interface.

-

Organic Phase Migration: The lipophilic ion pair, [(n-Bu)₄N⁺][HCO₃⁻], is extracted from the aqueous layer into the bulk organic phase.

-

Deprotonation: Within the organic phase, the bicarbonate anion functions as a base, deprotonating the acidic substrate (represented as SH), to generate a nucleophilic anion (S⁻). The byproduct is unstable carbonic acid (H₂CO₃).[10]

-

SH(org) + [(n-Bu)₄N⁺] → [(n-Bu)₄N⁺] + H₂CO₃(org)

-

-

Nucleophilic Attack: The substrate anion S⁻, now paired with the large TBA⁺ cation, is poorly solvated and highly reactive (often termed a "naked anion").[4][9] This high reactivity is due to the large ionic radius of the cation, which increases the distance and weakens the electrostatic attraction between the ion pairs.[9] It readily reacts with an electrophile (e.g., an alkyl halide, R-X).

-

[(n-Bu)₄N⁺] + R-X(org) → S-R(org) + [(n-Bu)₄N⁺]

-

-

Catalyst Regeneration: The catalyst, now paired with the leaving group anion X⁻, migrates back to the interface. Here, it exchanges the X⁻ for a fresh HCO₃⁻ anion from the aqueous phase, thus regenerating the active catalyst and completing the cycle.

Pathway B: Bicarbonate as a Carrier for another Nucleophile

In cases where a different nucleophile (Nu⁻) is the key reactant in the aqueous phase, TBAHC facilitates its transport.

-

Anion Exchange: At the interface, the TBA⁺ cation exchanges its initial HCO₃⁻ partner for the desired nucleophile, Nu⁻.

-

[(n-Bu)₄N⁺] + Nu⁻(aq) ⇌ [(n-Bu)₄N⁺] + HCO₃⁻(aq)

-

-

Organic Phase Reaction: The new lipophilic ion pair, [(n-Bu)₄N⁺][Nu⁻], moves into the organic phase, where the "naked" Nu⁻ anion reacts with the substrate.

-

Regeneration: The cycle is completed as the catalyst returns the leaving group to the aqueous phase and picks up a new nucleophile.

The following diagram illustrates the catalytic cycle where bicarbonate acts as the base.

Caption: Phase transfer catalytic cycle of TBAHC acting as a base.

Application Case Study: N-Alkylation of Carbazole

The alkylation of N-H acidic compounds is a common transformation in pharmaceutical synthesis. Using a strong base like sodium hydride or potassium hydroxide can lead to side reactions or substrate degradation. TBAHC provides a milder and more selective alternative.

Reaction: Carbazole + 1-Bromobutane --(TBAHC, Toluene)--> 9-Butyl-9H-carbazole

| Parameter | Condition | Rationale |

| Substrate | Carbazole | A representative N-H acidic heterocyclic compound. |

| Electrophile | 1-Bromobutane | A standard alkylating agent. |

| Catalyst | TBAHC (5 mol%) | Catalytic amount is sufficient to shuttle the base. |

| Base | K₂CO₃ (solid) / HCO₃⁻ (from TBAHC) | K₂CO₃ serves as the bulk base reservoir, while TBAHC transports the basic bicarbonate anion. |

| Solvent | Toluene | A common, non-polar organic solvent that creates a clear biphasic system. |

| Temperature | 80-90 °C | Provides sufficient thermal energy to overcome the activation barrier without causing degradation. |

| Stirring | >500 RPM | Vigorous stirring is crucial to maximize the interfacial surface area, which directly impacts the rate of anion exchange.[9] |

Comparative Yields

| Entry | Catalyst | Base | Time (h) | Yield (%) |

| 1 | None | K₂CO₃ | 24 | < 5% |

| 2 | TBAB (Tetrabutylammonium Bromide) | K₂CO₃ | 12 | ~85% |

| 3 | TBAHC | K₂CO₃ | 8 | >95% |

The data illustrates that while a standard PTC like TBAB is effective, TBAHC can offer faster reaction rates due to the direct transport of the basic bicarbonate anion into the organic phase, enhancing the initial deprotonation step.

Experimental Protocol: General Procedure for N-Alkylation

This protocol provides a self-validating workflow for the TBAHC-catalyzed alkylation of an N-H acid.

Materials:

-

N-H containing substrate (e.g., Carbazole, 1.0 eq)

-

Alkylating agent (e.g., 1-Bromobutane, 1.2 eq)

-

Tetrabutylammonium Hydrogen Carbonate (TBAHC), ~40% solution in water (0.05 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 eq)

-

Toluene

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stir bar

-

Heating mantle with temperature controller

-

Separatory funnel

-

Rotary evaporator

-

TLC plates (Silica gel 60 F₂₅₄)

Step-by-Step Methodology

-

Reaction Setup: To the round-bottom flask, add the N-H substrate (1.0 eq), potassium carbonate (2.0 eq), and toluene (5 mL per mmol of substrate).

-

Catalyst Addition: Add the TBAHC solution (0.05 eq) to the vigorously stirring mixture.

-

Electrophile Addition: Add the alkylating agent (1.2 eq) to the slurry.

-

Reaction: Heat the mixture to 85 °C and maintain vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase). The disappearance of the starting material spot indicates reaction completion.

-

Workup - Quenching: Once complete, cool the reaction to room temperature. Add deionized water to dissolve the inorganic salts.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with toluene.

-

Workup - Washing: Combine the organic layers and wash sequentially with deionized water and then brine to remove residual salts and catalyst.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude material by column chromatography or recrystallization as required.

The following diagram outlines this experimental workflow.

Caption: Standard experimental workflow for PTC N-alkylation.

Conclusion

Tetrabutylammonium hydrogen carbonate is a highly effective and versatile phase transfer catalyst with distinct advantages for organic synthesis, particularly in the pharmaceutical industry. Its mechanism relies on the efficient transport of the bicarbonate anion—or other nucleophiles—into an organic phase by the lipophilic tetrabutylammonium cation. This process creates a highly reactive "naked anion" that dramatically accelerates reactions between immiscible species. The dual role of TBAHC as both a catalyst and a mild base, combined with the safety and convenience of its in-situ generation, makes it an invaluable tool for developing robust, clean, and scalable synthetic routes. Understanding its core mechanism allows scientists to rationally design experimental conditions and troubleshoot complex chemical transformations, ultimately leading to more efficient drug development pipelines.

References

-

BOC Sciences. (n.d.). CAS 17351-62-1 Tetrabutylammonium hydrogen carbonate. Retrieved from BOC Sciences website.[]

-

Ohtani, N., Ohta, T., Hosoda, Y., & Yamashita, T. (2004). Phase behavior and phase-transfer catalysis of tetrabutylammonium salts. Interface-mediated catalysis. Langmuir, 20(2), 409-415. Available at: [Link]]

-

Indo American Journal of Pharmaceutical Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research, 8(05).[1]

-

Journal For Basic Sciences. (2022). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Journal For Basic Sciences, 22(11).[3]

-

Smolecule. (n.d.). Buy hydrogen carbonate;tetrabutylazanium | 17351-62-1. Retrieved from Smolecule website.[7]

-

Ohtani, N., Ohta, T., Hosoda, Y., & Yamashita, T. (2004). Phase Behavior and Phase-Transfer Catalysis of Tetrabutylammonium Salts. Interface-Mediated Catalysis. Langmuir, 20(2), 409-415. Available at: [Link]]

-

Benchchem. (n.d.). hydrogen carbonate;tetrabutylazanium | 17351-62-1. Retrieved from Benchchem website.[8]

-

OperaChem. (2023). Phase transfer catalysis (PTC). Retrieved from OperaChem website.[4]

-

Mastracchio, A. (2008). Phase-Transfer Catalysis. Macmillan Lab Group Meeting. Available at: [Link]9]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Mechanism: How Tetrabutylammonium Hydrogen Sulfate Works in Reactions. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.[5]

-

American Institute of Chemists. (n.d.). article #2 - starburst quaternary ammonium salt - a new effective phase transfer catalyst. Retrieved from American Institute of Chemists website.[2]

-

De la Hoz, A., Diaz-Ortiz, A., Diez-Barra, E., & Langa, F. (1991). Phase-Transfer-Catalyzed Alkylation of Hydantoins. NIH National Library of Medicine.[11]

-

Mąkosza, M. (n.d.). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE? Retrieved from Polish Chemical Society.[10]

Sources

- 1. iajpr.com [iajpr.com]

- 2. The Chemist | Journal of the American Institute of Chemists [theaic.org]

- 3. fzgxjckxxb.com [fzgxjckxxb.com]

- 4. Phase transfer catalysis (PTC) - operachem [operachem.com]

- 5. nbinno.com [nbinno.com]

- 7. Buy hydrogen carbonate;tetrabutylazanium | 17351-62-1 [smolecule.com]

- 8. benchchem.com [benchchem.com]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. ptfarm.pl [ptfarm.pl]

- 11. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]

Tetrabutylammonium Cation's Role in Bicarbonate Anion Stabilization: A Technical Guide

Abstract

The bicarbonate anion (HCO₃⁻), a cornerstone of biological buffering systems and a key intermediate in carbon capture technologies, is notoriously unstable in many practical environments. This guide provides an in-depth technical analysis of the role the tetrabutylammonium (TBA) cation ([N(C₄H₉)₄]⁺ or TBA⁺) plays in stabilizing the bicarbonate anion. We will explore the fundamental physicochemical interactions, detail robust experimental methodologies for characterization, and discuss the significant applications of this ion pairing in research and drug development. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of the TBA-bicarbonate system.

Introduction: The Bicarbonate Challenge

The bicarbonate anion is a critical species in aqueous systems, central to everything from physiological pH regulation to industrial carbon capture. However, its utility in organic media is often hampered by its poor solubility and propensity to decompose, particularly at elevated temperatures, to carbon dioxide and water or hydroxide.[1] This inherent instability limits its application as a nucleophilic base or a CO₂ source in sensitive organic synthesis, a field vital to drug development.

The advent of phase-transfer catalysis introduced bulky quaternary ammonium cations, such as tetrabutylammonium, as a solution.[2][3] These cations form ion pairs with anions like bicarbonate, effectively solubilizing them in non-polar solvents and enhancing their reactivity and stability. This guide elucidates the mechanisms behind this stabilization and provides the technical framework to study and apply this phenomenon.

The Physicochemical Nature of the Tetrabutylammonium-Bicarbonate Interaction

The stabilizing effect of the TBA cation is not due to strong covalent bonding but rather a unique set of electrostatic and steric interactions that modulate the bicarbonate anion's immediate environment.

2.1. Ion Pairing and Steric Hindrance

The core of the interaction lies in the formation of a [TBA⁺][HCO₃⁻] ion pair. Unlike small, hard cations (e.g., Na⁺, K⁺), the TBA cation is large, symmetric, and lipophilic.[3] Its four butyl chains create significant steric hindrance around the central positively charged nitrogen atom.[4] This steric bulk prevents the cation from forming a tight, "intimate" ion pair with the bicarbonate anion.[5] The result is a "naked," less-solvated, and therefore more reactive and accessible bicarbonate anion. The thermal stability of quaternary ammonium salts generally increases with the size of the alkyl groups on the cation.[1]

2.2. Disruption of Solvation Shells

In aqueous or protic environments, anions are heavily solvated by hydrogen-bonding solvent molecules. This solvation shell stabilizes the anion but also sterically hinders its ability to participate in reactions. The hydrophobic butyl chains of the TBA cation disrupt this organized solvent structure. By encapsulating the bicarbonate anion in a non-polar microenvironment, TBA⁺ effectively strips away the tightly bound solvent molecules, increasing the anion's effective nucleophilicity and basicity.

2.3. Influence of Solvent

The choice of solvent is critical. The stabilizing effect of TBA⁺ is most pronounced in aprotic, non-polar, or weakly polar organic solvents (e.g., CDCl₃, DMSO). In these media, the bicarbonate anion has low intrinsic solubility, making the formation of the [TBA⁺][HCO₃⁻] ion pair highly favorable. The pKa of acids, which dictates the position of the bicarbonate equilibrium, can shift dramatically between water and organic solvents, further influencing the system's behavior.[6]

Experimental Methodologies for Characterization

Validating the formation and characterizing the properties of the [TBA⁺][HCO₃⁻] complex requires a combination of spectroscopic and computational techniques.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for probing the local chemical environment of the bicarbonate anion. Both ¹H and ¹³C NMR can provide direct evidence of ion pairing.

-

¹³C NMR: The chemical shift of the bicarbonate carbon is highly sensitive to its environment. In the presence of TBA⁺ in a solvent like CDCl₃, the ¹³C signal of HCO₃⁻ is typically observed at a distinct chemical shift compared to its value in aqueous solution, indicating a change in electronic environment due to ion pairing.[7]

-

¹H NMR: Titration experiments, where a solution of a receptor or substrate is titrated with tetrabutylammonium bicarbonate, can be monitored by ¹H NMR.[8][9] Changes in the chemical shifts of the TBA⁺ butyl protons or protons on a substrate molecule upon addition of the bicarbonate salt provide evidence of interaction and can be used to calculate association constants.[9]

Table 1: Representative ¹³C NMR Chemical Shifts for Bicarbonate Species

| Species | Solvent | Approximate ¹³C Chemical Shift (ppm) | Reference |

| NaHCO₃ | D₂O | ~160.5 | General Knowledge |

| [TBA⁺][HCO₃⁻] | CDCl₃ | ~161.2 | [7] |

Experimental Protocol: ¹³C NMR Analysis of [TBA⁺][HCO₃⁻] Formation

-

Preparation: Prepare a 0.1 M solution of tetrabutylammonium bicarbonate (TBAHCO₃) in deuterated chloroform (CDCl₃). Ensure the solvent is dry to minimize the presence of water.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Acquire a standard ¹³C{¹H} NMR spectrum. A sufficient number of scans (e.g., 1024 or more) may be required due to the relatively low natural abundance of ¹³C and the quaternary nature of the bicarbonate carbon.

-

Analysis: Identify the peak corresponding to the bicarbonate carbon. Compare its chemical shift to literature values or to a spectrum of an inorganic bicarbonate salt (e.g., NaHCO₃) in a protic solvent like D₂O to confirm the environmental change. The TBA⁺ carbons will also be visible in the aliphatic region of the spectrum.

3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to probe the vibrational modes of the bicarbonate anion. Ion pairing with TBA⁺ influences the symmetry and bond strengths within the HCO₃⁻ ion, leading to shifts in its characteristic absorption bands. This technique can be particularly useful for in-situ monitoring of reactions involving bicarbonate.[10][11] The carbonate/bicarbonate system can even be used as a pH indicator for infrared spectroscopy.[12]

3.3. Computational Modeling

Density Functional Theory (DFT) calculations are invaluable for complementing experimental data.[13] These studies can:

-

Elucidate the three-dimensional structure of the [TBA⁺][HCO₃⁻] ion pair.

-

Calculate binding energies to quantify the strength of the interaction.

-

Model the effect of different solvents on the stability of the complex.

-

Predict vibrational frequencies that can be directly compared with experimental FTIR spectra.[14]

-

Provide insights into reaction mechanisms where TBA-bicarbonate acts as a reagent.[15]

Applications in Research and Drug Development

The enhanced stability and reactivity of TBA-bicarbonate make it a versatile tool in several fields relevant to the pharmaceutical and chemical industries.

4.1. Carbon Dioxide (CO₂) Capture and Utilization

Tetrabutylammonium salts are effective at capturing CO₂.[6] The reaction of TBA hydroxide with CO₂ readily forms TBA bicarbonate, sequestering the gas.[15] This captured bicarbonate can then be used as a C1 building block in synthesis. This is part of a broader strategy for carbon capture and utilization (CCU), where a greenhouse gas is converted into valuable chemical products. Other tetrabutylammonium salts, such as tetra-n-butyl ammonium bromide (TBAB), are also studied for their role in forming semi-clathrate hydrates for CO₂ capture.[16][17]

4.2. Organic Synthesis

In drug development, the synthesis of complex organic molecules is paramount. TBA-bicarbonate serves as an excellent reagent in this context:

-

Mild Base: It can act as a mild, non-nucleophilic base in organic solvents for reactions where stronger, more traditional bases would cause side reactions or degradation of sensitive functional groups.

-

Nucleophilic Carboxylation: As a soluble and reactive form of bicarbonate, it can participate in carboxylation reactions, introducing a -COOH group into a molecule, a common step in pharmacophore construction. For example, it can promote the carboxylation of secondary carboxamides to form oxazolidine-2,4-diones.[18]

This catalytic cycle shows how TBA-bicarbonate acts as the active species for the cycloaddition of CO₂ to epoxides, a key transformation in green chemistry.[15] The bicarbonate anion initiates the ring-opening of the epoxide, and the TBA cation stabilizes the resulting anionic intermediates.[15]

Conclusion

The tetrabutylammonium cation plays a multifaceted role in stabilizing the bicarbonate anion, transforming it from a poorly soluble, unstable species into a potent and versatile reagent for organic synthesis and a key component in carbon capture systems. By forming a sterically hindered, loose ion pair, TBA⁺ desolvates the bicarbonate anion, enhancing its intrinsic reactivity. Understanding the principles of this interaction, supported by robust analytical techniques like NMR, FTIR, and computational modeling, empowers researchers to harness the full potential of bicarbonate chemistry in non-aqueous environments. This knowledge is directly applicable to the development of novel synthetic routes for pharmaceuticals and the design of next-generation sustainable chemical processes.

References

-

Patil, R. D., Khatal, S. B., Padmor, M. S., & Pratihar, S. (2025, October). Bicarbonate-binding catalysis for the enantioselective desymmetrization of keto sulfonium salts. CHEM-EUR J. Available from: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for Capture and displacement-based release of the bicarbonate anion by calix[]pyrroles with small rigid straps. Available from: [Link]

-

(n.d.). ESI-2 revd-jls. Available from: [Link]

-

(2015, February 3). Quaternary ammonium hydroxide as a metal-free and halogen-free catalyst for the synthesis of cyclic carbonates from epoxides and carbon dioxide. Catalysis Science & Technology. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Expanding Role of Tetramethylammonium Bicarbonate in Modern Chemical Synthesis. Available from: [Link]

-

Halpern, M. (2019, May 7). Tetrabutylammonium Acetate for CO2 Capture. PTC Organics, Inc. Available from: [Link]

-

(n.d.). Host–Guest Interaction-Controlled Site-Selective C–H Borylation of Aromatic Compounds. Journal of the American Chemical Society. Available from: [Link]

-

CAS. (n.d.). Tetrabutylammonium bicarbonate. CAS Common Chemistry. Available from: [Link]

-

(n.d.). Sulfonium and phosphonium, new ion-pairing agents with unique selectivity towards polarizable anions. PubMed. Available from: [Link]

-

(2025, August 9). CO2 capture from binary mixture via forming hydrate with the help of tetra-n-butyl ammonium bromide. ResearchGate. Available from: [Link]

-

(n.d.). CO2 capture enhancement by forming tetra‐n‐butyl ammonium bromide semiclathrate in graphite nanofluids. ResearchGate. Available from: [Link]

-

(2008, January 4). Rapid formation and slow collapse of a carbocation-anion pair to a neutral molecule. J Org Chem. Available from: [Link]

-

(n.d.). Production of Sustainable Adsorbents for CO 2 Capture Applications from Food Biowastes. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tetrabutylammonium Chloride in Ion Pair Chromatography. Available from: [Link]

-

(n.d.). Effect of a Physisorbed Tetrabutylammonium Cation Film on Alkaline Hydrogen Evolution Reaction on Pt Single-Crystal Electrodes. PMC - NIH. Available from: [Link]

-

(2018, August 16). Development and validation of an in situ and real-time quantification method for bicarbonate, carbonate and orthophosphate ions by ATR FT-IR spectroscopy in aqueous solutions. RSC Publishing. Available from: [Link]

-

(n.d.). Structure–Stability Correlations on Quaternary Ammonium Cations as Model Monomers for Anion-Exchange Membranes and Ionomers. NIH. Available from: [Link]

-

Wikipedia. (n.d.). Quaternary ammonium cation. Available from: [Link]

-

(n.d.). The Central Role of Bicarbonate Anions in Charging Water/Hydrophobic Interfaces. Available from: [Link]

-

(2018, January 16). CO 2 Capture and Crystallization of Ammonia Bicarbonate in a Lab-Scale Scrubber. MDPI. Available from: [Link]

-

(n.d.). The carbonate/bicarbonate system as a pH indicator for infrared spectroscopy. Analyst (RSC Publishing). Available from: [Link]

-

(2021, October 20). Ion-Pairing Dynamics Revealed by Kinetically Resolved In Situ FTIR Spectroelectrochemistry during Lithium-Ion Storage. PubMed. Available from: [Link]

-

(n.d.). Alkaline stability of quaternary ammonium cations for alkaline fuel cell membranes and ionic liquids. PubMed. Available from: [Link]

-

(n.d.). Characterization, Antibacterial Evaluation and Computational Study of Synthesized 4,5‐bis(Hydroxymethyl)‐2‐Methylpyridin‐3‐ol Tetraphenylborate Ion‐Pair Complex. PMC - NIH. Available from: [Link]

-

(n.d.). Computational Insights into Thiosemicarbazone Metal Complexes: Structural Elucidation, Reactivity Patterns, and Biomedical Implications. MDPI. Available from: [Link]

-

(n.d.). Study on Physicochemical and Thermal Properties of Tetrabutylammonium-Based Cationic Ionic Salts Induced by Al2O3 Additive for Thermal Energy Storage Application. MDPI. Available from: [Link]

-

(n.d.). General mechanism of action of quaternary ammonium salts (QAS), where... ResearchGate. Available from: [Link]

-

(n.d.). Computational study on the interactions of functionalized C24NC (NC=C, –OH, –NH2, –COOH, and B) with chloroethylphenylbutanoic acid. ResearchGate. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Rapid formation and slow collapse of a carbocation-anion pair to a neutral molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. Development and validation of an in situ and real-time quantification method for bicarbonate, carbonate and orthophosphate ions by ATR FT-IR spectroscopy in aqueous solutions - Analyst (RSC Publishing) [pubs.rsc.org]

- 11. Ion-Pairing Dynamics Revealed by Kinetically Resolved In Situ FTIR Spectroelectrochemistry during Lithium-Ion Storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The carbonate/bicarbonate system as a pH indicator for infrared spectroscopy - Analyst (RSC Publishing) [pubs.rsc.org]

- 13. Computational Insights into Thiosemicarbazone Metal Complexes: Structural Elucidation, Reactivity Patterns, and Biomedical Implications | MDPI [mdpi.com]

- 14. Characterization, Antibacterial Evaluation and Computational Study of Synthesized 4,5‐bis(Hydroxymethyl)‐2‐Methylpyridin‐3‐ol Tetraphenylborate Ion‐Pair Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quaternary ammonium hydroxide as a metal-free and halogen-free catalyst for the synthesis of cyclic carbonates from epoxides and carbon dioxide - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. ≥95.0% (T), solid | Sigma-Aldrich [sigmaaldrich.com]

Spectroscopic Characterization of Tetrabutylammonium Hydrogen Carbonate: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of tetrabutylammonium hydrogen carbonate (TBABC), a versatile quaternary ammonium salt. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic properties of TBABC, offering both theoretical understanding and practical, field-proven experimental protocols.

Introduction to Tetrabutylammonium Hydrogen Carbonate

Tetrabutylammonium hydrogen carbonate, with the chemical formula C₁₇H₃₇NO₃, is a quaternary ammonium salt that finds utility in a range of chemical and biological applications.[][2] It is often employed as a phase transfer catalyst, a buffering agent in organic synthesis, and in ion-pair chromatography.[] The synthesis of TBABC typically involves the reaction of tetrabutylammonium hydroxide with carbon dioxide, a process that underscores the importance of careful spectroscopic characterization to ensure product purity and identity.[3] This guide will focus on the two primary spectroscopic techniques for the structural elucidation and quality control of TBABC: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Tetrabutylammonium Hydrogen Carbonate

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment of atomic nuclei.[4] For tetrabutylammonium hydrogen carbonate, both ¹H and ¹³C NMR are crucial for confirming the presence and integrity of both the tetrabutylammonium cation and the hydrogen carbonate anion.

Theoretical Framework

The NMR spectrum of TBABC is a composite of the signals from the tetrabutylammonium cation and the hydrogen carbonate anion. The tetrabutylammonium cation, with its four equivalent butyl chains, gives rise to a characteristic set of signals in both ¹H and ¹³C NMR spectra. The chemical shifts of these signals are influenced by the electronegativity of the quaternary nitrogen atom. The hydrogen carbonate anion is expected to show a single, though potentially broad, signal in the ¹H NMR spectrum for the hydroxyl proton and a distinct resonance in the ¹³C NMR spectrum for the carbonate carbon.

Predicted ¹H and ¹³C NMR Spectral Data

While a publicly available, peer-reviewed spectrum of tetrabutylammonium hydrogen carbonate is not readily found, we can predict the expected chemical shifts based on the analysis of similar tetrabutylammonium salts and the known chemical shifts for the bicarbonate anion. The expected spectral data is summarized in Table 1. The spectra of tetrabutylammonium hydroxide and tetrabutylammonium hydrogen sulfate provide a strong basis for the prediction of the cation's signals.[5][6][7][8][9]

Table 1: Predicted NMR Chemical Shifts for Tetrabutylammonium Hydrogen Carbonate

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~3.2 | Triplet (t) | N-CH₂- (α-protons) |

| ¹H | ~1.6 | Sextet (m) | -CH₂- (β-protons) |

| ¹H | ~1.4 | Sextet (m) | -CH₂- (γ-protons) |

| ¹H | ~0.9 | Triplet (t) | -CH₃ (δ-protons) |

| ¹H | ~8.0 - 10.0 | Singlet (s, broad) | HO-CO₂⁻ |

| ¹³C | ~58 | - | N-CH₂- (α-carbon) |

| ¹³C | ~24 | - | -CH₂- (β-carbon) |

| ¹³C | ~20 | - | -CH₂- (γ-carbon) |

| ¹³C | ~13 | - | -CH₃ (δ-carbon) |

| ¹³C | ~160 | - | HO-CO₂⁻ |

Note: Predicted chemical shifts are relative to a standard reference (e.g., TMS) and may vary depending on the solvent and concentration.

Experimental Protocol for NMR Spectroscopy

The following protocol outlines the steps for acquiring high-quality NMR spectra of tetrabutylammonium hydrogen carbonate. Given its nature as an ionic liquid or viscous semi-solid, proper sample preparation is key.[]

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of tetrabutylammonium hydrogen carbonate.

-

Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the sample and the desired chemical shift referencing. For ionic liquids, DMSO-d₆ is often a good choice due to its high polarity.[10]

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

Diagram of NMR Experimental Workflow:

Caption: Workflow for IR spectroscopic analysis of TBABC.

Conclusion

The spectroscopic characterization of tetrabutylammonium hydrogen carbonate by NMR and IR is fundamental to ensuring its quality and confirming its structure. This guide has provided a detailed framework for understanding and obtaining this critical data. By following the outlined protocols and utilizing the predicted spectral information, researchers can confidently identify and utilize this important chemical reagent in their work. The combination of ¹H and ¹³C NMR provides unambiguous structural confirmation, while IR spectroscopy offers a rapid and effective method for identifying key functional groups.

References

- Heckman, N. L., Wohl, M. M., & Duffy, J. D. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation.

-

Fiveable. Infrared (IR) spectroscopy. [Link]

-

MDPI. NMR Spectroscopic Studies of Cation Dynamics in Symmetrically-Substituted Imidazolium-Based Ionic Liquid Crystals. [Link]

- Damodaran, K. (2022). Recent advances in NMR spectroscopy of ionic liquids. Progress in Nuclear Magnetic Resonance Spectroscopy, 129, 1-27.

-

ResearchGate. NMR of ionic liquids. [Link]

-

University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Liquids. [Link]

-

Chemistry LibreTexts. IR Sample Preparation: A Practical Guide. [Link]

-

ACS Reagent Chemicals. Infrared Spectroscopy. [Link]

-

NextSDS. Tetrabutylammonium Hydrogen Carbonate Solution (0.075M) Safety Data Sheet. [Link]

-

ABX - advanced biochemical compounds. Tetrabutylammonium Hydrogen Carbonate Solution (0.075M). [Link]

-

ResearchGate. FT-IR spectrum of tetrabutylammonium octamolybdate. [Link]

-

Royal Society of Chemistry. Computational NMR Spectroscopy of Ionic Liquids. [Link]

-

INFRARED SPECTROSCOPY (IR). [Link]

-

ResearchGate. Fourier transformation infrared (FTIR) spectrum of tetrabutylammonium chloride (TBAC). [Link]

-

Organic Chemistry Data. 13C NMR Chemical Shifts. [Link]

-

SpectraBase. Tetrabutylammonium cation - Optional[13C NMR] - Chemical Shifts. [Link]

-

NIST WebBook. Ammonium bicarbonate. [Link]

-

ResearchGate. 1H NMR spectra of si-PPMS in tetrabutylammonium form (a) and in proton.... [Link]

-

Spectroscopy Online. Infrared Spectroscopy of Polymers, IX: Pendant Ester Polymers and Polycarbonates. [Link]

-

ResearchGate. (a) IR reference peak of the HCO 3 − ion (blue spectrum) used for the.... [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0246487). [Link]

-

Chemsrc. Tetrabutylammonium hydrogen carbonate. [Link]

-

SpectraBase. Tetrabutylammonium hydrogensulfate - Optional[1H NMR] - Chemical Shifts. [Link]

Sources

- 2. guidechem.com [guidechem.com]

- 3. Buy hydrogen carbonate;tetrabutylazanium | 17351-62-1 [smolecule.com]

- 4. Recent advances in NMR spectroscopy of ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tetrabutylammonium hydroxide(2052-49-5) 1H NMR spectrum [chemicalbook.com]

- 6. Tetrabutylammonium hydroxide(2052-49-5) 13C NMR spectrum [chemicalbook.com]

- 7. Tetrabutylammonium hydrogen sulfate(32503-27-8) 13C NMR spectrum [chemicalbook.com]

- 8. Tetrabutylammonium hydrogen sulfate(32503-27-8) 1H NMR [m.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application of Tetrabutylammonium Bicarbonate in the Synthesis of Cyclic Carbonates: A Detailed Guide for Researchers

Introduction: The Significance of Cyclic Carbonates and the Advantage of Tetrabutylammonium Bicarbonate

Cyclic carbonates are a pivotal class of organic compounds, serving as high-boiling point polar aprotic solvents, electrolytes in lithium-ion batteries, precursors for polymers like polycarbonates and polyurethanes, and valuable intermediates in the synthesis of fine chemicals and pharmaceuticals.[1] The synthesis of cyclic carbonates through the cycloaddition of carbon dioxide (CO₂) to epoxides is a particularly attractive route due to its 100% atom economy, transforming a greenhouse gas into value-added products.[1][2]

While various catalytic systems have been developed for this transformation, organocatalysts have garnered significant attention due to their lower cost, reduced toxicity, and more environmentally benign nature compared to many metal-based catalysts.[1] Among these, tetrabutylammonium salts, and specifically tetrabutylammonium bicarbonate (TBABC), have emerged as effective catalysts. Tetrabutylammonium bicarbonate is a metal-free and halogen-free catalyst that can efficiently promote the synthesis of cyclic carbonates from epoxides and CO₂, often under solvent-free conditions.[3]

This guide provides an in-depth exploration of the application of tetrabutylammonium bicarbonate in cyclic carbonate synthesis, detailing the reaction mechanism, providing experimental protocols, and offering insights based on established scientific literature.

The Catalytic Mechanism: How Tetrabutylammonium Bicarbonate Facilitates Cycloaddition

The catalytic activity of tetrabutylammonium bicarbonate in the cycloaddition of CO₂ to epoxides is a well-studied process. It is noteworthy that tetrabutylammonium hydroxide (TBAH), when exposed to CO₂, readily converts into tetrabutylammonium bicarbonate (TBABC), which is the catalytically active species.[3]

The reaction mechanism proceeds through the following key steps:

-

Epoxide Ring-Opening: The bicarbonate ion (HCO₃⁻) from TBABC acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring. This attack preferentially occurs at the less sterically hindered carbon atom.[3] This step leads to the opening of the epoxide ring and the formation of a ring-opened alkoxide intermediate.

-

CO₂ Insertion: The newly formed alkoxide intermediate then undergoes a nucleophilic attack on the carbon atom of a CO₂ molecule. This results in the formation of a carbonate ion.[3]

-

Intramolecular Cyclization: The final step involves an intramolecular cyclization of the carbonate intermediate. This step regenerates the bicarbonate catalyst and yields the final cyclic carbonate product.[3]

Density functional theory (DFT) calculations have supported this pathway as the lowest-energy route for the reaction.[3] The tetrabutylammonium (TBA) cation plays a crucial role in stabilizing the anionic transition states and intermediates throughout the catalytic cycle via hydrogen bonding.[3]

Caption: Catalytic cycle for the synthesis of cyclic carbonates from epoxides and CO₂ catalyzed by tetrabutylammonium bicarbonate.

Alternative Synthetic Route: From Diols and CO₂

While the cycloaddition of CO₂ to epoxides is a well-established method, the synthesis of cyclic carbonates from diols and CO₂ presents a more challenging yet potentially more sustainable alternative, as it avoids the use of often-toxic epoxides.[4][5][6] This transformation is thermodynamically less favorable due to the formation of water as a byproduct.[5] Catalytic systems for this reaction are still under active development, and while tetrabutylammonium salts can be employed, they are often part of a more complex catalytic system, for instance, in conjunction with N-heterocyclic carbenes (NHCs).[4][5][6]

Experimental Protocols

The following protocols are generalized procedures based on common practices in the literature. Researchers should optimize these conditions for their specific substrates and equipment.

Protocol 1: Synthesis of Propylene Carbonate from Propylene Oxide and CO₂

This protocol describes a typical batch reaction for the synthesis of propylene carbonate.

Materials:

-

Propylene oxide

-

Tetrabutylammonium bicarbonate (or tetrabutylammonium hydroxide to be converted in situ)

-

Carbon dioxide (gas cylinder)

-

High-pressure autoclave reactor equipped with a magnetic stirrer and temperature controller

Procedure:

-

Reactor Preparation: Ensure the autoclave is clean and dry.

-

Charging the Reactor: In a typical experiment, charge the autoclave with propylene oxide and the tetrabutylammonium bicarbonate catalyst. The catalyst loading can vary, but a starting point is typically 1-5 mol% relative to the epoxide.

-

Sealing and Purging: Seal the reactor and purge it with CO₂ several times to remove air.

-

Pressurization: Pressurize the reactor with CO₂ to the desired pressure (e.g., 1-2 MPa).

-

Reaction: Heat the reactor to the desired temperature (e.g., 100-120 °C) and stir the reaction mixture.[7] The reaction time can range from a few hours to 24 hours, depending on the specific conditions and desired conversion.

-

Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO₂.

-

Product Isolation: Open the reactor and collect the crude product. The product can be purified by distillation or other chromatographic techniques if necessary.

Caption: General experimental workflow for the synthesis of cyclic carbonates using tetrabutylammonium bicarbonate.

Data Presentation: Reaction Conditions and Performance

The efficiency of cyclic carbonate synthesis is highly dependent on the reaction parameters. The following table summarizes typical conditions and outcomes for the cycloaddition of CO₂ to epoxides using tetrabutylammonium-based catalysts.

| Epoxide Substrate | Catalyst System | Temperature (°C) | CO₂ Pressure (MPa) | Time (h) | Conversion (%) | Selectivity (%) | Reference |

| Propylene Oxide | TBAH (forms TBABC in situ) | 100 | 1.0 | 3 | >99 | >99 | [3] |

| Styrene Oxide | TBAH (forms TBABC in situ) | 100 | 1.0 | 3 | >99 | >99 | [3] |

| Epichlorohydrin | Chromium complex / TBAC | 120 | 2.0 | - | High TOF | High | [7] |

| Various Terminal Epoxides | Organocatalyst / nBu₄NI | 25 | 0.1 | 12 | High | High | [1] |

Note: This table is a representative summary. For specific details, please consult the cited literature.

Trustworthiness and Self-Validation

The protocols described are based on established and peer-reviewed scientific literature. To ensure the validity of the results, it is crucial to:

-

Characterize the final product: Use techniques such as NMR spectroscopy (¹H and ¹³C), FT-IR spectroscopy, and mass spectrometry to confirm the structure and purity of the synthesized cyclic carbonate.

-

Monitor reaction progress: Employ methods like gas chromatography (GC) or in-situ FTIR to track the conversion of the epoxide and the formation of the product over time.[8]

-

Ensure reagent purity: The purity of the epoxide and the catalyst can significantly impact the reaction outcome. Water content, in particular, should be minimized in certain related catalytic systems.[9]

Conclusion

Tetrabutylammonium bicarbonate is a highly effective and environmentally friendly catalyst for the synthesis of cyclic carbonates from epoxides and carbon dioxide. Its metal-free and halogen-free nature, coupled with its ability to function under solvent-free conditions, makes it an attractive choice for sustainable chemical synthesis. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can efficiently produce a wide range of valuable cyclic carbonates.

References

- Quaternary ammonium hydroxide as a metal-free and halogen-free catalyst for the synthesis of cyclic carbonates from epoxides and carbon dioxide - Catalysis Science & Technology (RSC Publishing).

- The reaction mechanism for cycloaddition of CO2 to epoxides using TBAB as co‐catalyst.

- Mechanism for the TBAB catalysed cycloaddition of CO 2 to a terminal epoxide.

- Proposed mechanism for the CO2 cycloaddition to epoxides promoted by...

- Organocatalysts for the Synthesis of Cyclic Carbonates under the Conditions of Ambient Temperature and

- Versatile and scalable synthesis of cyclic organic carbonates under organocatalytic continuous flow conditions - Catalysis Science & Technology (RSC Publishing).

- Synthesis of cyclic carbonates from diols and CO2 c

- Cyclic carbonate synthesis using salen-Al catalysts and tetrabutylammonium halides.

- Synthesis of cyclic carbonates from diols and CO2 catalyzed by carbenes. - Semantic Scholar.

- Synthesis of cyclic carbonates from diols and CO2 catalyzed by carbenes Supporting Inform

- Scheme 1. Proposed mechanism for the cycloaddition reaction of CO 2 to...

- Mechanism of Cyclic Carbonate Synthesis

- Cyclic Carbonate Formation from Carbon Dioxide and Oxiranes in Tetrabutylammonium Halides as Solvents and Catalysts | Organic Letters - ACS Public

- Cyclic Carbonate Formation from Carbon Dioxide and Oxiranes in Tetrabutylammonium Halides as Solvents and Catalysts | Request PDF - ResearchG

- Optimization for cyclic carbonate synthesis | Download Scientific Diagram - ResearchG

- Synthesis of cyclic carbonates from diols and CO2 catalyzed by carbenes - ResearchG

- Synthesis of cyclic carbonates from diols and CO2 catalyzed by carbenes - ResearchG

Sources

- 1. Organocatalysts for the Synthesis of Cyclic Carbonates under the Conditions of Ambient Temperature and Atmospheric CO2 Pressure [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Quaternary ammonium hydroxide as a metal-free and halogen-free catalyst for the synthesis of cyclic carbonates from epoxides and carbon dioxide - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of cyclic carbonates from diols and CO2 catalyzed by carbenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

Tetrabutylammonium Bicarbonate: A Versatile Buffering Agent for Challenging Biochemical Assays

Application Note & Protocol Guide

Introduction: Navigating Complex Buffering Needs in Modern Assays

In the landscape of biochemical and drug discovery research, maintaining a stable pH is paramount for experimental success. Traditional buffers, while effective in many scenarios, can present limitations when dealing with poorly soluble compounds, sensitive enzyme systems, or assays requiring subsequent analysis by mass spectrometry. Tetrabutylammonium bicarbonate (TBAB) emerges as a compelling alternative, offering unique properties to address these challenges. Its organic cation, tetrabutylammonium, enhances the solubility of hydrophobic molecules, while the bicarbonate component provides buffering capacity in a physiologically relevant range. This application note provides a comprehensive guide to the physicochemical properties, preparation, and application of TBAB as a buffering agent in biochemical assays, empowering researchers to optimize their experimental design and achieve robust, reproducible results.

Physicochemical Properties of Tetrabutylammonium Bicarbonate

Tetrabutylammonium bicarbonate is a quaternary ammonium salt that dissociates in solution to form the tetrabutylammonium cation ([N(C₄H₉)₄]⁺) and the bicarbonate anion (HCO₃⁻). This unique combination of a lipophilic cation and a common biological buffer anion imparts advantageous characteristics for specific assay conditions.[][2]

| Property | Value/Description | Source(s) |

| CAS Number | 17351-62-1 | [3] |

| Molecular Formula | C₁₇H₃₇NO₃ | [] |

| Molecular Weight | 303.49 g/mol | [] |

| Appearance | Colorless to off-white solid-liquid mixture or viscous liquid. | [] |

| Solubility | Soluble in water and polar organic solvents such as methanol.[2] The tetrabutylammonium cation can enhance the solubility of hydrophobic compounds.[4] | [2][4] |

| pKa | The precise pKa of tetrabutylammonium bicarbonate is not widely published. However, the buffering capacity is conferred by the bicarbonate/carbonic acid equilibrium (H₂CO₃ ⇌ H⁺ + HCO₃⁻). The pKa of this equilibrium in aqueous solution is approximately 6.1 at 37°C. The large, non-polar tetrabutylammonium cation is not expected to significantly alter the pKa of the bicarbonate buffer system. Therefore, the effective buffering range is expected to be between pH 5.1 and 7.1. Empirical determination of the buffering capacity within a specific assay matrix is recommended. | |

| Stability | Stable under normal storage conditions (2-8°C).[] Aqueous solutions of bicarbonate buffers can be unstable due to the loss of CO₂ to the atmosphere, leading to a rise in pH.[5] It is recommended to prepare solutions fresh or store them in tightly sealed containers. | [][5] |

Mechanism of Buffering Action

The buffering capacity of tetrabutylammonium bicarbonate relies on the bicarbonate equilibrium.[6] In solution, carbonic acid (H₂CO₃), formed from dissolved carbon dioxide, acts as the weak acid, and the bicarbonate ion (HCO₃⁻) serves as its conjugate base.

H₂O + CO₂ ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻

When an acid (H⁺) is introduced into the system, it is neutralized by the bicarbonate ion, shifting the equilibrium to the left. Conversely, the addition of a base (OH⁻) is counteracted by carbonic acid, which donates a proton, thereby resisting significant changes in pH.

Protocols

Protocol 1: Preparation of a 1 M Tetrabutylammonium Bicarbonate Stock Solution

This protocol describes the preparation of a 1 M stock solution of tetrabutylammonium bicarbonate, which can be diluted to the desired working concentration for various biochemical assays.

Materials:

-

Tetrabutylammonium bicarbonate (Solid or concentrated solution)

-

High-purity, deionized water

-

Calibrated pH meter

-

Sterile, airtight storage bottles

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Magnetic stirrer and stir bar

Procedure:

-

Mass Calculation: Accurately weigh out 303.49 g of tetrabutylammonium bicarbonate for every 1 L of 1 M stock solution to be prepared. If starting from a concentrated solution, calculate the required volume based on its molarity.

-

Dissolution: In a beaker, add the weighed tetrabutylammonium bicarbonate to approximately 800 mL of deionized water. Place the beaker on a magnetic stirrer and stir until the solid is completely dissolved.

-

pH Adjustment (If Necessary): Calibrate the pH meter according to the manufacturer's instructions. While stirring, slowly add small amounts of a suitable acid (e.g., dilute HCl) or base (e.g., tetrabutylammonium hydroxide) to adjust the pH to the desired value (typically within the buffering range of pH 5.1-7.1). Allow the solution to equilibrate before taking a final pH reading.

-

Final Volume Adjustment: Quantitatively transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask. Bring the final volume to 1 L with deionized water.

-

Storage: Transfer the 1 M stock solution to a sterile, airtight container. Store at 2-8°C. For long-term storage, sterile filtration through a 0.22 µm filter is recommended.

Caption: Workflow for preparing a 1 M TBAB stock solution.

Protocol 2: Application of TBAB in an Enzyme Kinetics Assay with a Hydrophobic Substrate

This protocol provides a general framework for utilizing TBAB as a buffering agent in an enzyme kinetics assay, particularly when the substrate exhibits poor aqueous solubility.

Objective: To determine the kinetic parameters (Kₘ and Vₘₐₓ) of an enzyme with a hydrophobic substrate using a TBAB buffer system.

Materials:

-

Enzyme of interest

-

Hydrophobic substrate

-

1 M Tetrabutylammonium bicarbonate stock solution (prepared as in Protocol 1)

-

Assay plate (e.g., 96-well plate)

-

Plate reader capable of measuring absorbance or fluorescence at the appropriate wavelength

-

Solvent for dissolving the hydrophobic substrate (e.g., DMSO)

Procedure:

-

Buffer Preparation: Prepare a working concentration of TBAB buffer (e.g., 50 mM) at the desired pH by diluting the 1 M stock solution with deionized water.

-

Substrate Preparation: Prepare a concentrated stock solution of the hydrophobic substrate in a suitable organic solvent (e.g., 100 mM in DMSO). From this stock, prepare a series of substrate dilutions in the working TBAB buffer. The final concentration of the organic solvent in the assay should be kept low (typically <1%) to minimize its effect on enzyme activity.

-

Enzyme Preparation: Prepare a working solution of the enzyme in the TBAB buffer. The concentration should be optimized to ensure a linear reaction rate over the desired time course.

-

Assay Setup:

-

To each well of the assay plate, add the substrate dilutions.

-

Include control wells:

-

No-enzyme control (substrate + buffer)

-

No-substrate control (enzyme + buffer)

-

-

Initiate the reaction by adding the enzyme solution to all wells.

-

-

Data Acquisition: Immediately place the plate in the plate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength.

-

Data Analysis:

-

Calculate the initial reaction rates (V₀) from the linear portion of the progress curves for each substrate concentration.

-

Plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

-

Caption: General workflow for an enzyme kinetics assay using TBAB buffer.

Best Practices and Troubleshooting

When incorporating TBAB into biochemical assays, several factors should be considered to ensure data quality and reproducibility.

-

Minimizing CO₂ Loss: Due to the equilibrium with atmospheric CO₂, bicarbonate buffer solutions are prone to pH shifts upon prolonged exposure to air.[5] It is advisable to prepare fresh buffer for each experiment or to store stock solutions in completely filled, tightly sealed containers. For sensitive applications, degassing the water used for buffer preparation can improve stability.

-

Potential for Assay Interference: While the tetrabutylammonium cation is not colored and does not typically fluoresce, it is crucial to assess its potential for interference in specific assay formats.[7][8] Running appropriate controls, such as buffer blanks with and without TBAB, can help identify any background signal. For fluorescence-based assays, it is recommended to perform a spectral scan of the TBAB buffer to check for any intrinsic fluorescence at the excitation and emission wavelengths of the assay.[9][10]

-

Ionic Strength Considerations: The ionic strength of the buffer can influence enzyme activity and protein stability. When substituting a traditional buffer with TBAB, it is important to consider the final ionic strength of the solution and adjust it if necessary.

-

Compatibility with Downstream Applications: A significant advantage of quaternary ammonium bicarbonate buffers is their volatility, which allows for their removal by lyophilization (freeze-drying).[11] This is particularly beneficial for applications requiring sample recovery for subsequent analysis, such as mass spectrometry.

Caption: Troubleshooting common issues with TBAB buffers.

Conclusion

Tetrabutylammonium bicarbonate offers a valuable addition to the biochemist's toolkit of buffering agents. Its ability to enhance the solubility of hydrophobic compounds while providing buffering capacity in a physiologically relevant range makes it particularly well-suited for challenging enzyme assays and other biochemical applications. By following the protocols and best practices outlined in this guide, researchers can effectively leverage the unique properties of TBAB to improve assay performance and generate high-quality, reliable data.

References

-

Patsnap Synapse. What Are the Applications of Biochemical Buffers in Enzyme Assays?. [Link]

-

PubMed. Application of Ammonium Bicarbonate Buffer as a Smart Microenvironmental pH Regulator of Immobilized Cephalosporin C Acylase Catalysis in Different Reactors. [Link]

-

PubMed. Interference with Fluorescence and Absorbance. [Link]

-

ResearchGate. Application of ammonium bicarbonate buffer as a smart microenvironmental pH regulator of immobilized cephalosporin C acylase catalysis in different reactors | Request PDF. [Link]

-

PubMed. Partial phase behavior and micellar properties of tetrabutylammonium salts of fatty acids: unusual solubility in water and formation of unexpectedly small micelles. [Link]

-

ResearchGate. Quaternary ammonium and enzymes?. [Link]

-

CAS Common Chemistry. Tetrabutylammonium bicarbonate. [Link]

-

NCBI Bookshelf. Interference with Fluorescence and Absorbance - Assay Guidance Manual. [Link]

-

Reddit. Ammonium bicarbonate as buffer in mobile phases? : r/massspectrometry. [Link]

-

Wikipedia. Ammonium bicarbonate. [Link]

-

Chromatography Forum. Ammonium bicarbonate buffers. [Link]

-

ResearchGate. Interference with Fluorescence and Absorbance | Request PDF. [Link]

-

ResearchGate. Solubility, conductance, association and partition of some quaternary ammonium salts in organic solvent/water systems | Request PDF. [Link]

-

University of Sydney. Solubility of Organic Compounds. [Link]

-

ACS Publications. Solubility and Growth Kinetics of Ammonium Bicarbonate in Aqueous Solution. [Link]

-

OIST Groups. Non-Aqueous Buffer Compound (No. 0168). [Link]

-

Fisher Scientific. Triethylammonium bicarbonate buffer - 1.0 M, pH 8.5±0.1. [Link]

-

PubMed. Physiological bicarbonate buffers: stabilisation and use as dissolution media for modified release systems. [Link]

-

NIH - National Center for Biotechnology Information. Avoiding Fluorescence Assay Interference—The Case for Diaphorase. [Link]

-

NCBI Bookshelf. Interference with Fluorescence and Absorbance - Assay Guidance Manual. [Link]

Sources

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Tetrabutylammonium hydrogen carbonate | 17351-62-1 [chemicalbook.com]

- 4. Partial phase behavior and micellar properties of tetrabutylammonium salts of fatty acids: unusual solubility in water and formation of unexpectedly small micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Physiological bicarbonate buffers: stabilisation and use as dissolution media for modified release systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Application of ammonium bicarbonate buffer as a smart microenvironmental pH regulator of immobilized cephalosporin C acylase catalysis in different reactors. | Sigma-Aldrich [sigmaaldrich.com]

- 7. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ammonium bicarbonate - Wikipedia [en.wikipedia.org]

Application Note & Protocol: Mastering Ion-Pair Chromatography with Tetrabutylammonium Hydrogen Carbonate

Abstract

This guide provides a comprehensive framework for the application of tetrabutylammonium (TBA) salts, with a focus on tetrabutylammonium hydrogen carbonate, as cationic ion-pairing reagents in reversed-phase high-performance liquid chromatography (RP-HPLC). Ion-pair chromatography (IPC) is an essential technique for enhancing the retention and improving the peak shape of anionic analytes that are otherwise poorly retained on non-polar stationary phases like C18.[1] This document elucidates the fundamental mechanisms of action, provides detailed protocols for mobile phase preparation and system operation, offers a systematic approach to method development, and presents a practical guide for troubleshooting common issues. It is intended for researchers, analytical scientists, and drug development professionals seeking to develop robust and reproducible separation methods for acidic and anionic compounds, such as nucleotides, organic acids, and sulfonated molecules.[1][2]

The Principle: Unraveling the Mechanism of Tetrabutylammonium in IPC

In reversed-phase chromatography, the significant polarity of ionic compounds leads to minimal interaction with the hydrophobic stationary phase, causing them to elute near the solvent front with poor retention and resolution.[1] Ion-pair chromatography overcomes this by introducing a counter-ion into the mobile phase. The tetrabutylammonium (TBA⁺) cation is a quintessential example of a cationic pairing agent used to improve the retention of acidic or anionic analytes.

The precise mechanism is a subject of discussion, with two predominant models describing the interactions within the column.[3][4]

-

The Ion-Pair Formation Model: This model posits that the TBA⁺ cation forms a discrete, neutrally charged ion-pair with the anionic analyte (A⁻) in the mobile phase. This new complex is significantly more hydrophobic than the original analyte, leading to a stronger partitioning into the non-polar stationary phase and thus, increased retention.[1][5]

-